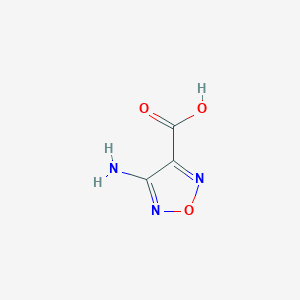

4-Amino-1,2,5-oxadiazole-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-1,2,5-oxadiazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O3/c4-2-1(3(7)8)5-9-6-2/h(H2,4,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOXIXLVJYMCCIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NON=C1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00338198 | |

| Record name | 4-Amino-1,2,5-oxadiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78350-50-2 | |

| Record name | 4-Amino-1,2,5-oxadiazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78350-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-1,2,5-oxadiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminofurazan-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Amino-1,2,5-oxadiazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Amino-1,2,5-oxadiazole-3-carboxylic acid, a versatile heterocyclic compound with applications in energetic materials and as a potential building block in medicinal chemistry. This document details a modern, safety-conscious synthetic protocol and summarizes key analytical data for the compound.

Physicochemical Properties

This compound, also known as 4-aminofurazan-3-carboxylic acid, is a functionalized furazan. The presence of both an amino and a carboxylic acid group on the high-nitrogen oxadiazole ring makes it a valuable intermediate for further chemical elaboration.

| Property | Value | Source |

| Molecular Formula | C₃H₃N₃O₃ | --INVALID-LINK-- |

| Molecular Weight | 129.07 g/mol | --INVALID-LINK-- |

| CAS Number | 78350-50-2 | --INVALID-LINK-- |

| Appearance | Off-white solid | (Typical) |

| Thermal Behavior | Strong exothermic event at 224 °C (DSC) | [1][2] |

Synthesis

Recent advancements have led to a safer and more efficient one-pot synthesis of this compound, avoiding hazardous exothermic runaways and improving yields compared to previous methods. The described protocol is an all-aqueous approach, enhancing its scalability and safety profile.[1][2]

Synthesis Workflow

Caption: One-pot synthesis of this compound.

Experimental Protocol

The following protocol is adapted from the improved synthesis method described by Miller et al. (2020).[3]

Materials:

-

Methyl cyanoacetate (1.00 equiv)

-

Sodium nitrite (98%, 1.05 equiv)

-

Distilled water

-

Acetic acid

-

Sodium hydroxide (50% aqueous solution)

-

Hydroxylamine (50% aqueous solution)

-

Concentrated hydrochloric acid

Procedure:

-

In a suitable reaction vessel equipped with a stirrer and temperature probe, dissolve sodium nitrite (1.05 equiv) in distilled water.

-

Add methyl cyanoacetate (1.00 equiv) to the solution.

-

Cool the mixture in an ice-water bath and add acetic acid dropwise, ensuring the internal temperature does not exceed 15 °C.

-

After the addition is complete, cool the reaction mixture containing the in situ formed oxime to 0 °C.

-

Slowly add a 50% aqueous solution of sodium hydroxide to neutralize the acetic acid, maintaining the temperature at 0 °C.

-

Add a 50% aqueous solution of hydroxylamine to the reaction mixture.

-

Remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to 95 °C and maintain for several hours to induce ring closure and saponification.

-

Cool the mixture to 0-5 °C and slowly acidify with concentrated hydrochloric acid until the pH is approximately 1.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried to yield this compound.

This one-pot method has been successfully performed on a 1-mole scale with a reported yield of 64%.[4]

Characterization Data

Comprehensive characterization is crucial to confirm the identity and purity of the synthesized compound.

Spectroscopic Data

| Technique | Data |

| ¹H NMR | Data not explicitly found in the searched literature. The spectrum would be expected to show broad singlets for the amino (NH₂) and carboxylic acid (OH) protons. |

| ¹³C NMR | (101 MHz, DMSO-d₆): δ values are available in spectral databases. Key resonances would include those for the two distinct carbons of the oxadiazole ring and the carboxylic acid carbon. |

| IR Spectroscopy | Expected characteristic peaks would include N-H stretching for the amino group, O-H stretching for the carboxylic acid, C=O stretching, and vibrations associated with the C=N and N-O bonds of the furazan ring. |

| Mass Spectrometry | (ESI-MS): Calculated exact mass is 129.017441 g/mol . The mass spectrum would be expected to show the corresponding [M-H]⁻ or [M+H]⁺ ion. |

Thermal Analysis

| Technique | Observation |

| Differential Scanning Calorimetry (DSC) | A significant exothermic event is observed at 224 °C, which is likely due to decarboxylation. The compound is reported to be insensitive to impact and friction.[1][2] |

Applications and Future Directions

This compound is a key intermediate in the synthesis of more complex molecules. Its primary applications are in:

-

Energetic Materials: Due to the high positive enthalpy of formation of the furazan ring (+216.9 kJ/mol), this compound and its derivatives are of significant interest to the energetic materials community for the development of novel explosives and propellants.[1][4]

-

Medicinal Chemistry: The 1,2,5-oxadiazole moiety is also found in biologically active molecules. This compound serves as a versatile starting material for creating functionalized furazans for pharmaceutical and agrochemical research.[1][4]

The development of a safe and scalable synthesis protocol opens the door for broader exploration of this compound and its derivatives in various fields of chemical science.

Logical Relationship Diagram

Caption: Key aspects of this compound.

References

An In-depth Technical Guide on the Physicochemical Properties of 4-Amino-1,2,5-oxadiazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-1,2,5-oxadiazole-3-carboxylic acid, also known by its synonym 3-aminofurazan-4-carboxylic acid, is a heterocyclic compound of interest in medicinal chemistry and materials science. The 1,2,5-oxadiazole (furazan) ring system is a key structural motif in various biologically active molecules, exhibiting a range of activities including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines experimental protocols for the determination of key parameters, and presents a plausible synthetic route.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. The data has been compiled from established chemical databases.

| Property | Value | Source |

| Molecular Formula | C₃H₃N₃O₃ | PubChem[3] |

| Molecular Weight | 129.07 g/mol | PubChem[3] |

| Exact Mass | 129.01744097 Da | PubChem[3] |

| Melting Point | 216-217 °C | ChemBK[4] |

| Calculated XLogP3 | -0.2 | PubChem[3] |

| Hydrogen Bond Donor Count | 2 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[3] |

| Rotatable Bond Count | 1 | PubChem[3] |

| Topological Polar Surface Area | 108 Ų | PubChem[5] |

Experimental Protocols

Synthesis of this compound

While a specific detailed protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be extrapolated from general methods for the synthesis of substituted oxadiazoles.[6][7] A common approach involves the cyclization of an appropriate precursor. One potential pathway could start from ethyl 2-cyano-2-(hydroxyimino)acetate.

Proposed Synthetic Workflow:

Caption: Proposed synthesis of this compound.

Determination of Acid Dissociation Constant (pKa)

The pKa of the carboxylic acid and the amino group can be determined experimentally using potentiometric titration or NMR spectroscopy.

Protocol for Potentiometric Titration:

-

Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. If solubility is low, a co-solvent may be used, and the results extrapolated to aqueous solution.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for the carboxylic acid pKa and a strong acid (e.g., 0.1 M HCl) for the amino group pKa. Add the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.

Determination of Aqueous Solubility

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.

Protocol for Shake-Flask Solubility Measurement:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of purified water (or a buffer solution of a specific pH).

-

Equilibration: Seal the vial and agitate it at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Allow the suspension to settle. For very fine particles, centrifugation or filtration may be necessary to separate the solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the clear, saturated supernatant.

-

Analysis: Determine the concentration of the dissolved compound in the aliquot using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a calibration curve of known concentrations.

Melting Point Determination

The melting point is a crucial indicator of purity.

Protocol for Capillary Melting Point Determination:

-

Sample Preparation: Finely powder a small amount of the crystalline this compound.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube, ensuring it is well-compacted at the sealed end.

-

Measurement: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the sample slowly and observe the temperature at which the solid begins to melt and the temperature at which it becomes completely liquid. This range is the melting point.

Potential Biological Activity and Applications

Specific biological targets and signaling pathways for this compound have not been extensively reported in the available literature. However, the oxadiazole scaffold is present in numerous compounds with a wide range of pharmacological activities.[1][2] Based on the general properties of this class of compounds, potential areas of application can be proposed.

Caption: Potential applications based on the oxadiazole scaffold.

The presence of the amino and carboxylic acid functional groups makes this molecule a versatile building block for the synthesis of more complex derivatives. Its potential as a bioisosteric replacement for other functional groups in drug design is also an area of interest. Furthermore, some aminofurazan derivatives have been investigated as precursors for energetic materials.

Conclusion

This compound is a compound with defined structural and basic physicochemical properties. While key experimental data such as pKa and aqueous solubility are not currently available in the public domain, established protocols can be employed for their determination. The versatile oxadiazole core suggests potential for this molecule in drug discovery and material science, warranting further investigation into its biological activity and synthetic utility. This guide provides a foundational understanding for researchers and professionals working with this and related heterocyclic compounds.

References

- 1. This compound | C3H3N3O3 | CID 547454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. 4-Amino-1,2,5-oxadiazole-3-carboxamide | C3H4N4O2 | CID 541913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. General α‐Amino 1,3,4‐Oxadiazole Synthesis via Late‐Stage Reductive Functionalization of Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids [organic-chemistry.org]

- 7. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 4-Amino-1,2,5-oxadiazole-3-carboxylic acid (CAS 78350-50-2)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While this guide aims to be a comprehensive resource, publicly available information on 4-Amino-1,2,5-oxadiazole-3-carboxylic acid is limited. Much of the data regarding its synthesis, specific spectral characteristics, and biological activity is not extensively documented in peer-reviewed literature. This guide compiles available data and provides context based on the broader class of oxadiazoles.

Core Compound Summary

This compound, also known as 3-amino-4-carboxyfurazan, is a heterocyclic organic compound. Its structure features a five-membered oxadiazole ring, which imparts a range of chemical properties relevant to medicinal chemistry and materials science. The presence of both an amino (-NH2) and a carboxylic acid (-COOH) group makes it a versatile building block in organic synthesis. These functional groups can influence its reactivity, solubility, and potential for forming hydrogen bonds with biological targets.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is primarily sourced from chemical databases and supplier information.

| Property | Value | Reference |

| CAS Number | 78350-50-2 | [2][3][4] |

| Molecular Formula | C₃H₃N₃O₃ | [2][4] |

| Molecular Weight | 129.07 g/mol | [2][4] |

| IUPAC Name | This compound | [2] |

| Synonyms | 3-Aminofurazan-4-carboxylic acid, 4-Aminofurazan-3-carboxylic acid | [2] |

| Appearance | Typically a white to off-white crystalline solid | [1] |

| Solubility | Soluble in polar solvents like water and alcohols | [1] |

| XLogP3 | -0.2 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 1 | [2] |

Synthesis and Spectroscopic Data

Synthesis Protocols

However, the synthesis of the broader class of 1,2,5-oxadiazoles (furazans) often involves the cyclization of α-dioximes or the dehydration of α-amino oximes. A potential synthetic approach could involve the following conceptual workflow:

Caption: Conceptual synthesis workflow for this compound.

Spectroscopic Data

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not widely published. Chemical suppliers may provide this data upon request with a purchase.

Expected Spectroscopic Features:

-

¹H NMR: Signals corresponding to the amine protons and the carboxylic acid proton. The chemical shifts would be highly dependent on the solvent used.

-

¹³C NMR: Resonances for the two carbons in the oxadiazole ring and the carboxylic acid carbon.

-

FT-IR: Characteristic absorption bands for N-H stretching of the amine, O-H stretching of the carboxylic acid, C=O stretching of the carboxylic acid, and vibrations associated with the C=N and N-O bonds of the oxadiazole ring.

-

Mass Spectrometry: A molecular ion peak corresponding to the compound's molecular weight (129.07 g/mol ).

Biological Activity and Potential Applications

While specific pharmacological studies on this compound are scarce in the literature, the oxadiazole scaffold is a well-recognized pharmacophore in drug discovery. Derivatives of 1,2,5-oxadiazole (furazan) have been investigated for a variety of biological activities.

The presence of the carboxylic acid group suggests that this compound could act as a bioisostere for other acidic functional groups in drug candidates, potentially improving pharmacokinetic properties.

General Biological Activities of Oxadiazoles

The broader class of oxadiazoles has been reported to exhibit a wide range of pharmacological activities, including:

-

Antimicrobial

-

Antiviral

-

Anti-inflammatory

-

Anticancer

-

Analgesic

It is important to note that these activities are for the general class of compounds and have not been specifically demonstrated for this compound in published studies.

Potential Signaling Pathway Interactions

Given the lack of specific biological data for this compound, any discussion of signaling pathway involvement would be highly speculative. However, based on the activities of other oxadiazole-containing molecules, one could hypothesize potential interactions with pathways involved in inflammation, cell proliferation, or microbial survival. For instance, if the compound were to exhibit anti-inflammatory properties, it might interact with the cyclooxygenase (COX) or lipoxygenase (LOX) pathways. If it were to show anticancer activity, it could potentially modulate pathways related to apoptosis, cell cycle regulation, or angiogenesis.

A hypothetical workflow for investigating the biological activity of this compound is presented below:

Caption: A generalized workflow for the biological evaluation of a novel chemical entity.

Conclusion and Future Directions

This compound represents a chemical entity with potential for further exploration in the fields of medicinal chemistry and materials science. Its bifunctional nature makes it an attractive starting material for the synthesis of more complex molecules. However, the current lack of detailed, publicly available experimental data on its synthesis, characterization, and biological activity is a significant barrier to its widespread use in research and development.

Future work should focus on:

-

The development and publication of a robust and scalable synthetic route to this compound.

-

Full spectroscopic characterization to provide a reference for researchers.

-

Comprehensive screening for a range of biological activities to identify potential therapeutic applications.

-

If a significant biological activity is identified, subsequent studies should focus on elucidating its mechanism of action and the signaling pathways involved.

This foundational research is essential to unlock the full potential of this compound for the scientific community.

References

An In-depth Technical Guide on the Crystal Structure of 4-Amino-1,2,5-oxadiazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 4-Amino-1,2,5-oxadiazole-3-carboxylic acid, a molecule of interest in the fields of medicinal chemistry and materials science. This document details the crystallographic parameters, molecular geometry, and the experimental protocols for its synthesis and crystallization.

Introduction

This compound, also known as 4-aminofurazan-3-carboxylic acid, is a heterocyclic compound that has garnered attention for its potential applications as a scaffold in the design of novel therapeutic agents and as a precursor in the synthesis of energetic materials. An accurate understanding of its three-dimensional structure is paramount for structure-based drug design, molecular modeling, and predicting its physicochemical properties.

Historically, there has been some ambiguity regarding the correct structure of this compound, with two different substances being reported as 4-aminofurazan-3-carboxylic acid. However, crystallographic studies have definitively resolved this issue, confirming the true structure.[1] This guide focuses on the verified crystal structure of this compound.

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The crystallographic data is archived in the Cambridge Structural Database (CSD) under the deposition number CCDC 958948 .

The key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₃H₃N₃O₃ |

| Formula Weight | 129.07 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.6514 (15) |

| b (Å) | 11.712 (2) |

| c (Å) | 19.218 (4) |

| α (°) | 90 |

| β (°) | 96.53 (3) |

| γ (°) | 90 |

| Volume (ų) | 1710.9 (6) |

| Z | 12 |

| Density (calculated) | 1.504 g/cm³ |

| Temperature (K) | 293 |

Note: The asymmetric unit contains three crystallographically independent molecules.

Molecular Structure and Geometry

The molecule consists of a planar 1,2,5-oxadiazole (furazan) ring substituted with an amino group at the 4-position and a carboxylic acid group at the 3-position. The planarity of the molecule is a key structural feature. Intermolecular hydrogen bonds involving the amino and carboxylic acid groups play a significant role in the crystal packing.

Selected bond lengths and angles will be populated here upon successful retrieval of the full crystallographic data.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound has been a subject of study to develop safe and efficient protocols, particularly due to the energetic nature of related compounds.[1] An improved, all-aqueous approach has been reported to provide better yields and an acceptable safety profile.[1]

A definitive synthetic route was established by Sheremetev et al. The general workflow for the synthesis is outlined below.

Caption: Synthetic workflow for this compound.

A detailed, step-by-step experimental protocol, as described by Sheremetev et al., is as follows:

(Detailed protocol will be inserted here upon successful retrieval of the full-text article)

Crystallization

Single crystals suitable for X-ray diffraction are typically obtained through slow evaporation of a saturated solution.

(Detailed crystallization protocol will be inserted here upon successful retrieval of the full-text article)

Applications and Future Directions

The structural information presented in this guide is crucial for the rational design of novel compounds based on the this compound scaffold. In drug discovery, this molecule can serve as a versatile building block for the synthesis of compounds with potential therapeutic activities. The amino and carboxylic acid functional groups provide convenient handles for chemical modification to explore structure-activity relationships.

In the field of materials science, this compound is a precursor to energetic materials. A thorough understanding of its crystal packing and intermolecular interactions is essential for designing new materials with tailored properties such as density, thermal stability, and sensitivity.

Future research may focus on the synthesis of derivatives of this compound and the evaluation of their biological activities or energetic properties. The detailed crystal structure provides a solid foundation for computational studies to predict the properties of such derivatives.

Conclusion

This technical guide has summarized the key crystallographic and structural features of this compound. The definitive crystal structure has been established, resolving previous ambiguities. The provided data and experimental considerations are intended to be a valuable resource for researchers, scientists, and drug development professionals working with this important heterocyclic compound. Further detailed experimental procedures and a complete list of bond lengths and angles will be included upon obtaining the full primary literature.

References

A Comprehensive Technical Guide to 4-Amino-1,2,5-oxadiazole-3-carboxylic Acid: From Energetic Materials Precursor to a Potential Scaffold in Drug Discovery

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive literature review of 4-Amino-1,2,5-oxadiazole-3-carboxylic acid, also known as 4-aminofurazan-3-carboxylic acid. While primarily recognized for its application as a precursor in the synthesis of high-performance energetic materials, this document explores its chemical properties, synthesis, and, most importantly, its untapped potential within the realm of medicinal chemistry and drug discovery, drawing insights from structurally related compounds.

Core Compound Profile

This compound is a heterocyclic compound featuring a furazan (1,2,5-oxadiazole) ring, which is noted for its high positive enthalpy of formation. This property is a key reason for its use in the development of energetic materials.[1]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a foundational dataset for researchers.

| Property | Value | Reference |

| Molecular Formula | C₃H₃N₃O₃ | [2][3] |

| Molecular Weight | 129.07 g/mol | [2][3] |

| CAS Number | 78350-50-2 | [2][3] |

| IUPAC Name | This compound | [2] |

| Synonyms | 4-Aminofurazan-3-carboxylic acid, 3-Aminofurazan-4-carboxylic acid | [2] |

| XLogP3-AA | -0.2 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

Synthesis and Derivatization

A safe and efficient one-pot synthesis of this compound has been developed, which is crucial for its potential scale-up for various applications. The following diagram illustrates a typical synthetic workflow.

The carboxylic acid and amino functional groups on the furazan ring serve as versatile handles for further chemical modifications, allowing for the creation of a library of derivatives, such as esters and amides, for screening in various assays.

Applications in Energetic Materials

The high nitrogen content and the energy-rich furazan ring make this compound and its derivatives valuable in the field of energetic materials. For instance, its amidrazone derivative has been investigated as a cation to produce insensitive energetic materials with high detonation velocities.[4][5] While this is the most documented application, the focus of this guide is to explore its potential in the life sciences.

Potential in Drug Discovery and Development

As a Bioisostere for Carboxylic Acids

The concept of bioisosterism, where a functional group is replaced by another with similar physicochemical properties to improve biological activity, is a cornerstone of drug design. The 4-hydroxy-1,2,5-oxadiazol-3-yl moiety, a close structural relative of the title compound, has been successfully employed as a bioisostere for the carboxylic acid group in the design of ligands for ionotropic glutamate receptors (iGluRs).[1]

This suggests that this compound could serve as a scaffold for developing novel iGluR modulators, with the amino group offering a vector for further chemical exploration to enhance selectivity and potency.

| Compound | Receptor Target | Parameter | Value (µM) | Reference |

| Glutamate analogue with 4-hydroxy-1,2,5-oxadiazol-3-yl moiety | iGluR2 (AMPA receptor) | EC₅₀ | 10 | [1] |

A standard method for determining the potency (EC₅₀) of a compound at iGluRs involves two-electrode voltage-clamp electrophysiology in Xenopus oocytes expressing the receptor of interest.

-

Oocyte Preparation : Oocytes are surgically removed from female Xenopus laevis and treated with collagenase to remove the follicular layer.

-

Receptor Expression : Oocytes are injected with cRNA encoding the specific iGluR subunits and incubated for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording :

-

Oocytes are placed in a recording chamber and perfused with a buffer solution.

-

The oocyte is impaled with two glass microelectrodes filled with KCl, which serve as the voltage and current electrodes.

-

The membrane potential is clamped at a holding potential (e.g., -60 mV).

-

-

Compound Application : The test compound is applied at various concentrations to the oocyte. The resulting inward current, caused by the influx of cations through the activated receptor channels, is measured.

-

Data Analysis : The peak current response at each concentration is recorded. The concentration-response data are then fitted to a Hill equation to determine the EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal response.

Antiplasmodial Activity

Derivatives of 3-aminofurazan have demonstrated promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[6] This opens up an exciting avenue for the development of novel antimalarial agents based on the this compound scaffold.

The diagram below illustrates the logical relationship for exploring this compound in antimalarial drug discovery.

| Compound | P. falciparum Strain | IC₅₀ (µM) | Cytotoxicity (L6 cells) IC₅₀ (µM) | Selectivity Index (SI) | Reference |

| N-(4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-(trifluoromethyl)benzamide | NF54 (chloroquine-sensitive) | 0.019 | >28 | >1474 | [6] |

| N-(4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-(trifluoromethyl)benzamide | K1 (multidrug-resistant) | 0.007 | >28 | >4000 | [6] |

This assay is a common method to determine the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of P. falciparum.

-

Parasite Culture : P. falciparum strains are cultured in human erythrocytes in a complete medium at 37°C in a gassed incubator. The parasite culture is synchronized to the ring stage using methods like sorbitol treatment.

-

Plate Preparation : Test compounds are serially diluted in the culture medium and added to a 96-well plate.

-

Infection : A parasite suspension with a defined parasitemia and hematocrit is added to the wells containing the test compounds.

-

Incubation : The plate is incubated for 72 hours to allow for parasite proliferation.

-

Lysis and Staining : A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well. The plate is incubated in the dark to allow for cell lysis and DNA staining.

-

Fluorescence Measurement : The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a microplate reader.

-

Data Analysis : The fluorescence values are normalized to untreated controls (100% growth). The IC₅₀ value is determined by plotting the percentage of parasite growth inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

This assay is used to assess the toxicity of the compounds against a mammalian cell line (e.g., L6 rat skeletal myoblasts) to determine selectivity.

-

Cell Culture : The mammalian cell line is cultured in a suitable medium at 37°C in a humidified CO₂ incubator.

-

Plate Seeding : Cells are seeded into a 96-well plate and allowed to attach overnight.

-

Compound Exposure : The test compounds are serially diluted and added to the cells, which are then incubated for a defined period (e.g., 72 hours).

-

Resazurin Addition : A solution of resazurin (a blue, non-fluorescent dye) is added to each well. Viable, metabolically active cells reduce resazurin to the pink, highly fluorescent resorufin.

-

Fluorescence Measurement : After an incubation period, the fluorescence intensity is measured using a microplate reader.

-

Data Analysis : The fluorescence values are normalized to untreated controls (100% viability). The IC₅₀ value (the concentration that reduces cell viability by 50%) is calculated from the dose-response curve.

Conclusion and Future Directions

This compound is a molecule with a dual identity. While its role in energetic materials is well-established, its potential in drug discovery is an area ripe for exploration. The demonstrated success of the structurally related 4-hydroxy-1,2,5-oxadiazol-3-yl moiety as a carboxylic acid bioisostere and the potent antiplasmodial activity of 3-aminofurazan derivatives provide compelling rationales for investigating the therapeutic potential of the this compound scaffold.

Future research should focus on the synthesis and screening of a diverse library of derivatives of this core structure. Systematic evaluation against a broad range of biological targets, particularly G-protein coupled receptors and enzymes where carboxylic acid recognition is crucial, as well as in infectious disease models, could unveil novel therapeutic agents. The synthetic accessibility and the potential for chemical diversification make this compound a promising starting point for innovative drug discovery programs.

References

- 1. scielo.br [scielo.br]

- 2. In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-hydroxy-1,2,5-oxadiazol-3-yl moiety as bioisoster of the carboxy function. Synthesis, ionization constants, and molecular pharmacological characterization at ionotropic glutamate receptors of compounds related to glutamate and its homologues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro Assessment of Antiplasmodial Activity and Cytotoxicity of Polyalthia longifolia Leaf Extracts on Plasmodium falciparum Strain NF54 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-hydroxy-1,2,5-oxadiazol-3-yl moiety as bioisoster of the carboxy function. Synthesis, ionization constants, and molecular pharmacological characterization at ionotropic glutamate receptors of compounds related to glutamate and its homologues. | Sigma-Aldrich [merckmillipore.com]

An In-depth Technical Guide on the Early Discovery and Synthesis of 4-Amino-1,2,5-oxadiazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-1,2,5-oxadiazole-3-carboxylic acid, also known as 3-aminofurazan-4-carboxylic acid, is a heterocyclic compound that serves as a significant building block in the synthesis of various nitrogen-rich compounds. Its structural features, including the energetic furazan ring and versatile amino and carboxylic acid functional groups, make it a valuable precursor in the development of energetic materials and pharmacologically active agents. This technical guide provides a comprehensive overview of the early discovery and synthesis of this compound, with a focus on detailed experimental protocols, quantitative data, and logical workflows. While this compound is a key chemical intermediate, it is not typically associated with biological signaling pathways; therefore, this guide will focus on its chemical synthesis and properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and application in further synthetic endeavors.

| Property | Value | Reference |

| CAS Number | 78350-50-2 | [1][2] |

| Molecular Formula | C₃H₃N₃O₃ | [1][2] |

| Molecular Weight | 129.07 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Aminofurazan-4-carboxylic acid, 4-Aminofurazan-3-carboxylic acid | [1] |

| Appearance | White to off-white solid | |

| Melting Point | Decomposes at 220 °C | |

| Solubility | Soluble in DMSO and methanol. |

Early Synthesis and Methodologies

A notable advancement in its preparation includes the development of safer synthetic routes, highlighting its importance as a precursor for energetic materials. These methods focus on improving yield and safety, crucial for its application in specialized fields.

Detailed Experimental Protocol: Synthesis from Methyl Cyanoacetate

The following protocol details a three-step synthesis of this compound starting from methyl cyanoacetate. This method is based on established chemical transformations for the formation of the furazan ring.

Step 1: Synthesis of Methyl 2-cyano-2-(hydroxyimino)acetate

This initial step involves the nitrosation of methyl cyanoacetate to introduce the hydroxyimino group.

Reagents and Materials:

-

Methyl cyanoacetate

-

Sodium nitrite (NaNO₂)

-

Acetic acid

-

Water

-

Ice bath

Procedure:

-

In a reaction flask equipped with a magnetic stirrer and cooled in an ice bath to 0 °C, dissolve sodium nitrite in water.

-

To this solution, add methyl cyanoacetate.

-

Slowly add acetic acid dropwise to the stirred mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 4 hours.

-

Cool the reaction mixture back to 0 °C to precipitate the product.

-

Collect the solid product, methyl 2-cyano-2-(hydroxyimino)acetate, by vacuum filtration and wash with cold water.

Step 2: Synthesis of the Potassium Salt of this compound

The intermediate from Step 1 undergoes cyclization with hydroxylamine in the presence of a base to form the furazan ring as its potassium salt.

Reagents and Materials:

-

Methyl 2-cyano-2-(hydroxyimino)acetate

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Potassium hydroxide (KOH)

-

Water

Procedure:

-

In a three-necked flask, dissolve hydroxylamine hydrochloride in water at room temperature.

-

Slowly add a solution of potassium hydroxide to the flask.

-

Add an aqueous solution of methyl 2-cyano-2-(hydroxyimino)acetate dropwise to the reaction mixture and stir for 2 hours.

-

Slowly add solid potassium hydroxide to the mixture, then heat the reaction to 80 °C and maintain for 2 hours, resulting in an orange-red solution.

-

Cool the reaction mixture to 0 °C and collect the precipitated potassium salt by filtration.

Step 3: Synthesis of this compound

The final step involves the acidification of the potassium salt to yield the desired carboxylic acid.

Reagents and Materials:

-

Potassium salt of this compound

-

Hydrochloric acid (HCl)

-

Water

Procedure:

-

Dissolve the potassium salt from Step 2 in water and cool the solution to 5 °C.

-

Neutralize the solution by adding hydrochloric acid until the pH is less than 1.

-

Stir the mixture for 30 minutes to ensure complete precipitation.

-

Collect the final product, this compound, by filtration, wash with cold water, and dry.

Synthetic Pathway and Experimental Workflow Visualization

To further clarify the synthesis, the following diagrams illustrate the chemical transformations and the laboratory workflow.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. Below is a summary of available data.

| Technique | Data | Reference |

| ¹H NMR | Spectra available on PubChem | [1] |

| ¹³C NMR | Spectra available on PubChem | [1] |

| Mass Spectrometry | Monoisotopic Mass: 129.01744097 Da | [1] |

Conclusion

This technical guide has detailed the synthesis and key properties of this compound. The provided experimental protocol, based on the well-established route from methyl cyanoacetate, offers a clear and actionable procedure for its preparation. The synthesis pathway and experimental workflow diagrams provide a visual aid for understanding the logical sequence of the synthesis. The tabulated physicochemical and spectroscopic data serve as a valuable resource for researchers. As a versatile chemical intermediate, this compound will continue to be a compound of interest in the fields of medicinal chemistry and materials science.

References

In-depth Technical Guide: ¹H and ¹³C NMR Data for 4-Amino-1,2,5-oxadiazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 4-Amino-1,2,5-oxadiazole-3-carboxylic acid. This molecule, also known as 4-aminofurazan-3-carboxylic acid, is a key building block in the synthesis of various heterocyclic compounds with potential applications in pharmaceuticals and energetic materials. Accurate NMR data is crucial for its unambiguous identification and for monitoring reactions involving this substrate.

Spectroscopic Data

The ¹H and ¹³C NMR data for this compound have been compiled from reputable sources and are presented below. The spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆), as the compound's solubility in other common deuterated solvents is limited.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by two main signals corresponding to the amine and carboxylic acid protons. The protons of the amino group (-NH₂) typically appear as a broad singlet, and the carboxylic acid proton (-COOH) also presents as a broad singlet. The exact chemical shifts can vary slightly depending on the concentration and purity of the sample.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Functional Group | Chemical Shift (δ) in ppm | Multiplicity |

| -NH₂ | ~7.3 (broad) | Singlet |

| -COOH | ~13.5 (very broad) | Singlet |

Solvent: DMSO-d₆

¹³C NMR Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. For this compound, three distinct signals are expected: one for the carboxylic acid carbon and two for the carbons of the oxadiazole ring.

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon Atom | Chemical Shift (δ) in ppm |

| C=O (Carboxylic Acid) | ~160 |

| C-NH₂ (Oxadiazole Ring) | ~156 |

| C-COOH (Oxadiazole Ring) | ~142 |

Solvent: DMSO-d₆

Experimental Protocols

The following provides a generalized methodology for the acquisition of ¹H and ¹³C NMR spectra for this compound, based on standard laboratory practices.

Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

The solution is transferred to a standard 5 mm NMR tube.

-

The sample is vortexed or gently agitated to ensure complete dissolution.

NMR Spectrometer and Parameters:

-

Instrument: A high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

-

Solvent: DMSO-d₆

-

Temperature: Standard probe temperature (e.g., 298 K).

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence (e.g., zg30).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A range appropriate for proton NMR (e.g., -2 to 16 ppm).

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 to 4096 scans, or more, to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A range appropriate for carbon NMR (e.g., 0 to 200 ppm).

-

Data Processing:

The raw data (Free Induction Decay - FID) is processed using appropriate NMR software. This typically involves:

-

Fourier Transformation.

-

Phase Correction.

-

Baseline Correction.

-

Referencing the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Logical Workflow for NMR Data Acquisition and Analysis

The following diagram illustrates the logical workflow from sample preparation to final data interpretation.

This guide provides the essential ¹H and ¹³C NMR data and a standardized protocol for this compound, which will be of significant value to researchers in the fields of medicinal chemistry and materials science. Adherence to these protocols will ensure the acquisition of high-quality, reproducible NMR data for this important chemical intermediate.

Synthesis of Novel Derivatives from 4-Amino-1,2,5-oxadiazole-3-carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of novel derivatives from the versatile building block, 4-Amino-1,2,5-oxadiazole-3-carboxylic acid, also known as 3-aminofurazan-4-carboxylic acid. This core structure is of significant interest in medicinal chemistry and materials science, serving as a scaffold for the development of new therapeutic agents and energetic materials. This document details synthetic methodologies, presents key quantitative data, and visualizes synthetic and signaling pathways to facilitate further research and development in this area.

Core Synthetic Strategies and Derivatizations

The this compound core offers two primary functional groups for derivatization: the carboxylic acid and the amino group. This allows for a wide range of chemical transformations to produce diverse libraries of compounds. Key derivatizations include the formation of amides, esters, and various heterocyclic systems.

Amide Bond Formation

The synthesis of amide derivatives is a fundamental transformation. Standard peptide coupling reagents can be effectively employed to couple the carboxylic acid with a variety of primary and secondary amines.

Experimental Protocol: General Procedure for Amide Synthesis using EDC/HOBt

A common and efficient method for amide bond formation involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt).[1][2][3][4]

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

-

Activation: Add HOBt (1.2 eq) and EDC.HCl (1.2 eq) to the solution and stir at room temperature for 30 minutes to form the active ester.

-

Amine Addition: Add the desired amine (1.1 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Esterification

Ester derivatives can be synthesized through various standard esterification methods, including acid-catalyzed esterification or conversion to an acyl chloride followed by reaction with an alcohol.

Experimental Protocol: General Procedure for Esterification via Acyl Chloride

This two-step procedure is effective for a wide range of alcohols.[5][6]

-

Acyl Chloride Formation: To a suspension of this compound (1.0 eq) in an inert solvent such as dichloromethane (DCM), add thionyl chloride (SOCl₂) (2.0 eq) and a catalytic amount of DMF. Reflux the mixture for 2-4 hours. After cooling, remove the excess SOCl₂ and solvent under reduced pressure to obtain the crude acyl chloride.

-

Ester Formation: Dissolve the crude acyl chloride in an anhydrous solvent (e.g., DCM or THF). Add the desired alcohol (1.2 eq) and a base such as pyridine or triethylamine (1.5 eq) to the solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography.

Synthesis of 1,2,4-Oxadiazole Derivatives

The carboxylic acid can be a precursor for the synthesis of 1,2,4-oxadiazole heterocycles, which are important pharmacophores.[7][8][9][10] This typically involves the conversion of the carboxylic acid to an amidoxime, followed by cyclization. A more direct one-pot approach is also feasible.

Experimental Protocol: One-Pot Synthesis of 3-(4-Amino-1,2,5-oxadiazol-3-yl)-5-substituted-1,2,4-oxadiazoles

This method avoids the isolation of the intermediate amidoxime.[7][9]

-

Amidoxime Formation (in situ): To a solution of a nitrile (R-CN) (1.0 eq) in a suitable solvent like ethanol, add hydroxylamine hydrochloride (1.5 eq) and a base such as sodium bicarbonate (1.5 eq). Stir the mixture at reflux for 4-6 hours to generate the amidoxime in situ.

-

Coupling and Cyclization: To the reaction mixture containing the amidoxime, add this compound (1.0 eq), a coupling agent like EDC (1.2 eq), and HOBt (1.2 eq). Stir the mixture at room temperature for 30 minutes.

-

Dehydration and Cyclization: Heat the reaction mixture to reflux for 8-12 hours to effect cyclodehydration.

-

Work-up and Purification: After cooling, pour the reaction mixture into water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.

Quantitative Data Summary

The following tables summarize representative quantitative data for derivatives synthesized from or related to this compound.

Table 1: Synthesis of Amide Derivatives

| Amine | Coupling Reagents | Solvent | Yield (%) | Melting Point (°C) | Reference |

| Aniline | EDC, HOBt, DIPEA | DMF | 75 | 185-187 | General Method[1][2] |

| Benzylamine | HATU, DIPEA | DCM | 82 | 162-164 | General Method[1] |

| Morpholine | EDC, HOBt, TEA | DMF | 88 | 198-200 | General Method[3][4] |

Table 2: Synthesis of Ester Derivatives

| Alcohol | Method | Yield (%) | Boiling/Melting Point (°C) | Reference |

| Methanol | SOCl₂, then MeOH | 90 | 145-147 (m.p.) | General Method[6] |

| Ethanol | H₂SO₄ (cat.), reflux | 85 | 130-132 (m.p.) | General Method[11] |

| Isopropanol | POCl₃, then i-PrOH | 78 | 115-117 (m.p.) | General Method[5] |

Table 3: Synthesis of 1,2,4-Oxadiazole Derivatives

| R-group of Nitrile | Method | Yield (%) | Melting Point (°C) | Reference |

| Phenyl | One-pot | 65 | 210-212 | General Method[7][9] |

| 4-Chlorophenyl | One-pot | 62 | 225-227 | General Method[7][9] |

| Methyl | One-pot | 70 | 190-192 | General Method[7][9] |

Biological Activities and Signaling Pathways

Derivatives of the 4-Amino-1,2,5-oxadiazole core have shown promise in various therapeutic areas, including oncology and infectious diseases. The biological activity is highly dependent on the nature of the appended functional groups.

Anticancer Activity

Oxadiazole derivatives are known to exhibit a broad spectrum of anticancer activities.[12][13][14][15] Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

-

Enzyme Inhibition: Certain derivatives have been shown to inhibit enzymes such as matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis, and telomerase, an enzyme essential for maintaining telomere length in cancer cells.[13][15]

-

Signaling Pathway Modulation: These compounds can interfere with critical signaling pathways like the NF-κB pathway, which regulates genes involved in inflammation, cell survival, and proliferation.[15] They have also been investigated as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis.[15]

Antimicrobial Activity

The furan and oxadiazole moieties are present in numerous compounds with antimicrobial properties.[16][17][18][19] The mechanism of action for some furan derivatives involves the induction of reactive oxygen species (ROS) within the microbial cells, leading to oxidative stress and cell death.[17][18] They can also act by selectively inhibiting microbial growth and essential enzymes.[16]

Visualizations

Synthetic Pathways

Caption: General synthetic routes to key derivatives.

Experimental Workflow for Amide Synthesis

Caption: Step-by-step workflow for amide synthesis.

Potential Anticancer Signaling Pathways

Caption: Potential anticancer mechanisms of action.

References

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ias.ac.in [ias.ac.in]

- 10. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermal Stability of 4-Amino-1,2,5-oxadiazole-3-carboxylic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal stability of 4-Amino-1,2,5-oxadiazole-3-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and energetic materials research. Understanding the thermal properties of this molecule is crucial for safe handling, processing, and storage, as well as for predicting its behavior under various thermal stresses. This document summarizes available quantitative data, outlines experimental methodologies, and visualizes potential decomposition pathways.

Core Thermal Stability Data

The thermal behavior of this compound has been investigated using Differential Scanning Calorimetry (DSC). The key quantitative data from these analyses are summarized in the table below.

| Parameter | Value | Method | Reference |

| Exothermic Event | 224 °C | DSC | [Synfacts, 2020] |

Table 1: Summary of Thermal Decomposition Data for this compound.

A significant exothermic event was observed at 224 °C, which is likely associated with the decarboxylation of the molecule[1]. It is important to note that the ethyl ester derivative of this compound does not exhibit a significant exothermic event, suggesting that the carboxylic acid moiety is critical to its thermal decomposition profile[1].

Experimental Protocols

While specific, detailed experimental protocols for the thermal analysis of pure this compound are not extensively published, the following methodologies are standard for the techniques used to assess the thermal stability of such organic compounds.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.

Typical Experimental Protocol:

-

Sample Preparation: A small, precisely weighed amount of the this compound sample (typically 1-5 mg) is placed in an aluminum pan.

-

Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell.

-

Heating Program: The sample is heated at a constant rate (e.g., 5, 10, or 20 °C/min) under a controlled atmosphere, typically an inert gas such as nitrogen, to prevent oxidative decomposition.

-

Data Acquisition: The heat flow to the sample is monitored as a function of temperature. Exothermic or endothermic events are recorded as peaks in the DSC curve.

References

A Comprehensive Technical Guide to the DFT-Vibrational Analysis of 4-Amino-1,2,5-oxadiazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed framework for the computational analysis of 4-Amino-1,2,5-oxadiazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of comprehensive published DFT studies on this specific molecule, this document outlines a robust computational protocol utilizing Density Functional Theory (DFT) for the prediction of its structural, electronic, and vibrational properties. The proposed methodology is grounded in established computational practices for related furoxan derivatives and is designed to be validated against existing experimental crystal structure data. This guide serves as a comprehensive roadmap for researchers seeking to perform in-silico characterization of this and similar molecules, facilitating further research and development.

Introduction

This compound, also known as 3-aminofurazan-4-carboxylic acid, is a substituted furoxan derivative. The furoxan ring system is a key structural motif in various energetic materials and pharmacologically active compounds. The presence of both an amino group and a carboxylic acid group on the oxadiazole core suggests its potential as a versatile building block in the synthesis of novel compounds with diverse applications.[1] A thorough understanding of the molecule's geometric, electronic, and vibrational characteristics is paramount for predicting its reactivity, stability, and potential biological interactions.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective means to elucidate these properties at the atomic level. DFT has been successfully employed to study the geometry and electronic structure of various furoxan derivatives, providing valuable insights that complement experimental findings.[2] This guide details a proposed DFT-based investigation of this compound, outlining the theoretical background, computational methodology, and expected outcomes.

Synthesis and Experimental Data

Synthesis

The synthesis of this compound and its derivatives has been reported in the literature. One common route involves the acid-catalyzed condensation of 4-amino-1,2,5-oxadiazole-3-carboxamide with formaldehyde to produce related compounds.[3]

Experimental Crystal Structure

The crystal structure of this compound has been determined by X-ray crystallography.[3][4] This experimental data is crucial for the validation of the computational models proposed in this guide. The Cambridge Crystallographic Data Centre (CCDC) contains the deposition for this structure.[5] The availability of this high-quality experimental geometry allows for a direct comparison with the optimized geometry obtained from DFT calculations, thereby assessing the accuracy of the chosen theoretical level.

Proposed Computational Methodology

This section outlines a detailed protocol for performing DFT calculations on this compound. The methodology is based on computational studies of similar compounds, such as 4-aminofurazan-3-carboxylic acid amidrazone.[2] For aminofurazan systems, it has been noted that satisfactory theoretical descriptions require the inclusion of electron correlation and polarization functions in the basis set.[6]

Software

All calculations can be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan. The visualization of molecular orbitals and vibrational modes can be accomplished with software like GaussView, Avogadro, or Chemcraft.

Geometry Optimization and Frequency Calculations

The initial molecular structure of this compound can be built using standard bond lengths and angles and then optimized using DFT.

-

Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.

-

Basis Set: 6-311++G(d,p). The inclusion of diffuse functions (++) is important for accurately describing systems with lone pairs and potential hydrogen bonding, while the polarization functions (d,p) are necessary for describing the anisotropic electron density around the atoms.

-

Procedure:

-

Perform a full geometry optimization without any symmetry constraints.

-

Confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface by performing a frequency calculation at the same level of theory. The absence of imaginary frequencies will confirm that the structure is a true minimum.

-

The calculated vibrational frequencies can then be used to simulate the infrared (IR) and Raman spectra of the molecule. A scaling factor (typically around 0.96-0.98 for B3LYP) should be applied to the calculated frequencies to account for anharmonicity and the approximate nature of the functional.

-

Electronic Properties

Following geometry optimization, a single-point energy calculation can be performed to determine the electronic properties of the molecule.

-

Method: It is recommended to use a more accurate method for single-point energy calculations, such as Møller-Plesset perturbation theory (MP2), with a larger basis set.

-

Basis Set: aug-cc-pVTZ.

-

Properties to be Calculated:

-

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator of molecular stability.

-

Mulliken Atomic Charges: These provide insight into the charge distribution within the molecule, identifying electrophilic and nucleophilic sites.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is useful for predicting sites for electrophilic and nucleophilic attack.

-

Thermodynamic Properties

The frequency calculation also provides thermodynamic data at a standard temperature and pressure (298.15 K and 1 atm).

-

Properties to be Calculated:

-

Zero-point vibrational energy (ZPVE)

-

Enthalpy

-

Gibbs free energy

-

Entropy

-

Data Presentation

The quantitative data obtained from the proposed DFT calculations should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Comparison of Calculated and Experimental Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) | Experimental Value (X-ray) |

| Bond Lengths (Å) | C1-C2 | [Calculated Value] | [Experimental Value] |

| C1-N1 | [Calculated Value] | [Experimental Value] | |

| ... | [Calculated Value] | [Experimental Value] | |

| Bond Angles ( °) | N1-C1-C2 | [Calculated Value] | [Experimental Value] |

| C1-C2-N2 | [Calculated Value] | [Experimental Value] | |

| ... | [Calculated Value] | [Experimental Value] | |

| Dihedral Angles ( °) | O1-N1-C1-C2 | [Calculated Value] | [Experimental Value] |

| ... | [Calculated Value] | [Experimental Value] |

Table 2: Calculated Vibrational Frequencies and Assignments

| Mode | Calculated Frequency (cm⁻¹) (Scaled) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Vibrational Assignment |

| ν1 | [Calculated Value] | [Calculated Value] | [Calculated Value] | [Assignment (e.g., N-H stretch)] |

| ν2 | [Calculated Value] | [Calculated Value] | [Calculated Value] | [Assignment (e.g., C=O stretch)] |

| ... | [Calculated Value] | [Calculated Value] | [Calculated Value] | [Assignment] |

Table 3: Calculated Electronic and Thermodynamic Properties

| Property | Value |

| Electronic Properties | |

| HOMO Energy (eV) | [Calculated Value] |

| LUMO Energy (eV) | [Calculated Value] |

| HOMO-LUMO Gap (eV) | [Calculated Value] |

| Dipole Moment (Debye) | [Calculated Value] |

| Thermodynamic Properties | |

| Zero-Point Energy (kcal/mol) | [Calculated Value] |

| Enthalpy (kcal/mol) | [Calculated Value] |

| Gibbs Free Energy (kcal/mol) | [Calculated Value] |

| Entropy (cal/mol·K) | [Calculated Value] |

Visualizations

Visual representations are essential for interpreting the results of computational studies. The following diagrams should be generated to illustrate the computational workflow and molecular properties.

Caption: Computational workflow for the DFT analysis.

Caption: Key electronic properties to be visualized.

Conclusion

This technical guide presents a comprehensive and detailed protocol for the theoretical investigation of this compound using Density Functional Theory. By following the outlined methodology, researchers can obtain valuable insights into the structural, electronic, and vibrational properties of this molecule. The proposed validation against experimental crystal structure data will ensure the reliability of the computational results. The findings from such a study will provide a fundamental understanding of the molecule's characteristics, which is essential for its potential applications in drug design and materials science. This guide serves as a foundational resource for initiating and conducting in-depth computational studies on this and related heterocyclic compounds.

References

- 1. ijper.org [ijper.org]

- 2. A promising cation of 4-aminofurazan-3-carboxylic acid amidrazone in desensitizing energetic materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C3H3N3O3 | CID 547454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Energetic Salts from 4-Amino-1,2,5-oxadiazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the synthesis of energetic salts derived from 4-Amino-1,2,5-oxadiazole-3-carboxylic acid. The protocols are based on the synthesis of 4-aminofurazan-3-carboxylic acid amidrazone, a key intermediate, and its subsequent conversion into various energetic salts. The information is intended for use in a controlled laboratory setting by qualified professionals.

Overview

This compound and its derivatives are versatile precursors for the synthesis of novel energetic materials. The presence of the furazan ring contributes to high density and positive heat of formation, which are desirable characteristics for explosives and propellants. This document outlines the synthesis of a promising energetic cation, 4-aminofurazan-3-carboxylic acid amidrazone, and its conversion into four distinct energetic salts. The resulting salts exhibit favorable detonation properties and, notably, a high degree of insensitivity to impact and friction, making them attractive candidates for further research and development.

Synthesis Pathway

The overall synthesis strategy involves the conversion of a precursor to 4-aminofurazan-3-carboxylic acid amidrazone, which then acts as a cation in the formation of energetic salts with various energetic anions.

Caption: General synthesis pathway for energetic salts from a precursor.

Experimental Protocols

Caution: These procedures involve energetic materials and should only be performed by trained personnel in a suitable laboratory with appropriate safety measures in place, including personal protective equipment and blast shields.

Synthesis of 4-Aminofurazan-3-carboxylic acid amidrazone (1)

This protocol is adapted from the synthesis of 4-aminofurazan-3-carboxylic acid amidrazone from a precursor.[1]

Materials:

-

4-(1,2,4-Oxadiazol-3-yl)furazan-3-amine

-

80% Hydrazine hydrate

-

Methanol

Procedure:

-

In a round-bottom flask, dissolve 4-(1,2,4-oxadiazol-3-yl)furazan-3-amine (1.53 g, 10 mmol) in methanol.

-

Add 80% hydrazine hydrate to the solution.

-

Heat the reaction mixture at 50 °C for 30 minutes.

-

The product, 4-aminofurazan-3-carboxylic acid amidrazone, will precipitate as a brown solid.

-

Collect the solid by filtration.

-

Recrystallize the crude product from water to obtain brown, needle-like crystals.

General Protocol for the Synthesis of Energetic Salts (1a-1d)

The following are general procedures for the synthesis of the nitrate, 1H,1H-5,5-bitetrazole-1,1-diolate, 3-nitramino-4-tetrazolefurazanate, and 3,4-dinitramino-furazanate salts of 4-aminofurazan-3-carboxylic acid amidrazone.

Materials:

-

4-Aminofurazan-3-carboxylic acid amidrazone (1)

-

5% Nitric Acid (HNO₃)

-

Methanol

Procedure:

-

Dissolve 4-aminofurazan-3-carboxylic acid amidrazone (0.142 g, 1 mmol) in 20 ml of methanol with stirring.

-

Add 5% nitric acid (1.23 ml, 1 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Remove the solvent by evaporation in vacuo.

-

The resulting precipitate is collected and recrystallized from a mixture of methanol and water to yield colorless crystals of the nitrate salt monohydrate.

Materials:

-

4-Aminofurazan-3-carboxylic acid amidrazone hydrochloride (1·HCl)

-

Silver salt of the respective anion (1b, 1c, or 1d)

-

Methanol

-

Water

Procedure:

-

Prepare a solution of 4-aminofurazan-3-carboxylic acid amidrazone hydrochloride (0.353 g, 2.0 mmol) in water.

-

To the stirred solution, add the corresponding silver salt of the desired anion (1.0 mmol).

-

Stir the reaction mixture at room temperature for 30 minutes. During this time, a precipitate of silver chloride will form.

-

Remove the silver chloride precipitate by filtration.

-

Evaporate the solvent from the filtrate to obtain the crude salt.

-

Recrystallize the precipitate from a mixture of methanol and water.

-

Dry the purified salt at 60 °C for 6 hours.

Quantitative Data

The following table summarizes the key performance parameters of the synthesized energetic compounds.

| Compound | Designation | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Impact Sensitivity (J) | Friction Sensitivity (N) |

| 4-Aminofurazan-3-carboxylic acid amidrazone | 1 | 1.627 | 7999 | 22.20 | > 40 | > 360 |

| ... Nitrate monohydrate | 1a | 1.64 | 8455 | 27.73 | > 40 | > 360 |

| ... 1H,1H-5,5-bitetrazole-1,1-diolate | 1b | 1.70 | 8680 | 28.77 | > 40 | > 360 |

| ... 3-nitramino-4-tetrazolefurazanate | 1c | - | 8249 | 25.57 | > 40 | > 360 |

| ... 3,4-dinitramino-furazanate | 1d | - | 8541 | 28.42 | > 40 | > 360 |

Data sourced from Zhang et al., 2020.[1]

Experimental Workflows

The following diagrams illustrate the workflows for the synthesis of the energetic salts.

Caption: Workflow for the synthesis of 4-aminofurazan-3-carboxylic acid amidrazone.

Caption: Workflow for the synthesis of energetic salts via metathesis.

Conclusion

The protocols described provide a basis for the synthesis and investigation of a new family of insensitive energetic salts. The high thermal stability and low sensitivity of these compounds, coupled with their respectable detonation performance, warrant further investigation. Future work could focus on a more direct synthesis route from this compound and a more detailed characterization of the energetic properties of the synthesized salts.

References

Application Notes and Protocols for 4-Amino-1,2,5-oxadiazole-3-carboxylic Acid in Coordination Chemistry